molecular formula C18H13BrN2O4 B2970959 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 902879-25-8

7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2970959
CAS RN: 902879-25-8
M. Wt: 401.216
InChI Key: IXISGVGCIYWYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a synthetic compound that belongs to the class of chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. It has been extensively studied for its potential therapeutic applications in various areas of research, including cancer treatment, inflammation, and neurological disorders.

Scientific Research Applications

Analgesic and Anti-pyretic Activities

Compounds related to 7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one have been synthesized and evaluated for their in-vivo analgesic and anti-pyretic activities. Some derivatives exhibited significant analgesic activity comparable with standard drugs such as analgin and showed anti-pyretic activities comparable with aspirin. These findings suggest their potential application in developing new analgesic and anti-pyretic agents (Keri et al., 2010).

Anti-inflammatory Agents

A series of derivatives has been investigated for their in-vivo anti-inflammatory activity, showing significant effects in models of inflammation. This highlights their application in researching and developing new anti-inflammatory drugs, which could offer alternatives to existing treatments like diclofenac sodium (Chaydhary et al., 2015).

Antimicrobial and Antitubercular Activity

Several derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies indicate the potential of these compounds in combating various bacterial infections, including drug-resistant strains, and in the development of new antitubercular agents (Kamdar et al., 2011).

Anticancer Evaluation

Research has also focused on the synthesis and anticancer evaluation of fused coumarino-[4,3-d]-pyrimidine derivatives. Preliminary studies suggest that certain derivatives may possess cytotoxicity against specific cancer cell lines, indicating their potential application in cancer research and therapy development (Sherif & Yossef, 2013).

properties

IUPAC Name

7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-24-14-4-2-3-11(15(14)22)16-20-17(23)12-8-9-7-10(19)5-6-13(9)25-18(12)21-16/h2-7,22H,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXISGVGCIYWYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

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